3-乙酰氨基-5-甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Acetamido-5-methoxybenzoic acid is a chemical compound that is structurally related to a series of substituted benzoic acids. While the specific compound is not directly studied in the provided papers, its structural analogs have been synthesized and evaluated for various biological activities. For instance, 5-substituted 3-hydroxy-4-methoxybenzoic acids have been investigated for their potential as inhibitors of rat liver catechol O-methyltransferase, which is an enzyme involved in the metabolism of catecholamines . Additionally, 3-acetamido-4-methyl benzoic acid derivatives have been designed and synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in the regulation of insulin signaling .

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents into the benzoic acid framework to achieve desired biological activities. For example, the synthesis of 3-acetamido-4-methyl benzoic acid derivatives was based on a virtual high-throughput screening (vHTS) hit and involved the attachment of various thioether groups to the benzoic acid core . In another study, the synthesis of hyperbranched poly(ester-amide)s utilized 3-acetoxybenzoyl chloride and 3,5-diaminobenzoic acid derivatives, indicating a highly selective acylation process . These methods could potentially be adapted for the synthesis of 3-acetamido-5-methoxybenzoic acid by altering the substituents and reaction conditions.

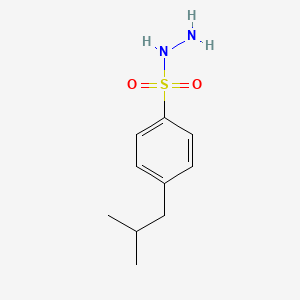

Molecular Structure Analysis

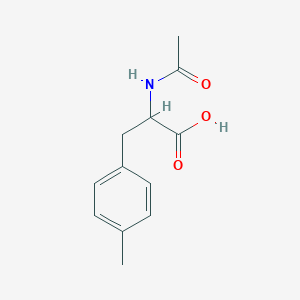

The molecular structure of 3-acetamido-5-methoxybenzoic acid would consist of a benzoic acid core with an acetamido group at the 3-position and a methoxy group at the 5-position. The presence of these substituents can significantly influence the compound's binding interactions with biological targets. Docking studies performed on 3-acetamido-4-methyl benzoic acid derivatives revealed the nature of interactions within the active site of PTP1B, suggesting that similar studies could be conducted to understand the binding mode of 3-acetamido-5-methoxybenzoic acid to its potential targets .

Chemical Reactions Analysis

The chemical reactivity of substituted benzoic acids is often influenced by the nature of the substituents. Electron-withdrawing groups, such as the acetamido group, can enhance the inhibitory activity of the compounds by affecting their interaction with enzymes . The synthesis of related compounds has shown that ester-amide interchange reactions are significant, which could also be relevant for the chemical behavior of 3-acetamido-5-methoxybenzoic acid in various reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-acetamido-5-methoxybenzoic acid are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of substituted benzoic acids. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of the acetamido group, and the ability to form salts with bases. The methoxy group could contribute to increased lipophilicity compared to unsubstituted benzoic acid. The exact properties would need to be determined experimentally.

科学研究应用

-

Synthesis of Rare Earth Compounds

- Field : Chemistry

- Application : 3-Acetamido-5-methoxybenzoic acid is used in the synthesis of trivalent rare earth compounds . These compounds have received considerable attention due to their intriguing network topologies and promising applications in various fields .

- Method : The compounds are obtained in solid state, and the structure is determined by X-ray diffraction . Characterization is performed by elemental analysis, IR spectra, X-ray powder diffraction, and thermogravimetric and differential scanning calorimetry coupled to infrared spectrometer (TG/DSC–FTIR) .

- Results : The compounds exhibited strong green and red emissions and the fluorescence quantum yield of two compounds were measured . The compounds had good antibacterial actions on E. coli, S. aureus .

-

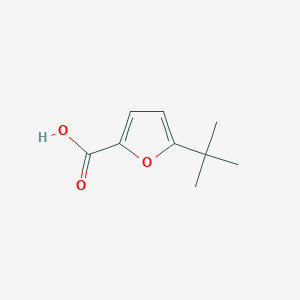

Preparation of 3-Acetamido-5-Acetylfuran

- Field : Biochemistry

- Application : 3-Acetamido-5-methoxybenzoic acid is used in the conversion of N-acetylglucosamine (NAG) and chitin to 3-Acetamido-5-acetylfuran (3A5AF) . 3A5AF is an important platform compound, possessing very promising application prospects .

- Method : The conversion is done using biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids or polyols .

- Results : The specific results or outcomes of this application were not provided in the source .

属性

IUPAC Name |

3-acetamido-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-3-7(10(13)14)4-9(5-8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDJCLTOMWNGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404449 |

Source

|

| Record name | 3-Acetamido-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-5-methoxybenzoic acid | |

CAS RN |

78238-03-6 |

Source

|

| Record name | 3-(Acetylamino)-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78238-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamido-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)